Cas no 35225-02-6 (4-(3-bromophenyl)-1H-1,2,3-triazole)
4-(3-bromophenyl)-1H-1,2,3-triazole Chemical and Physical Properties
Names and Identifiers
-
- 1H-1,2,3-Triazole, 4-(3-bromophenyl)-
- 4-(3-bromophenyl)-1H-1,2,3-triazole
- CHEMBL382312
- AB23655
- 3-[3-(2-bromo-4-tert-butylphenoxy)propyl]pyridine
- SY297731
- DA-06524
- Z1269168927
- BDBM17467
- PD129209
- EN300-188813
- 4-(3-bromophenyl)-2H-triazole
- InChI=1/C8H6BrN3/c9-7-3-1-2-6(4-7)8-5-10-12-11-8/h1-5H,(H,10,11,12
- DB-166264
- HS-4443
- pyridine, 3-[3-[2-bromo-4-(1,1-dimethylethyl)phenoxy]propyl]-
- MFCD06251913
- 4-(3-bromophenyl)-2h-1,2,3-triazole
- AKOS023565809
- 35225-02-6
- 5-(3-bromophenyl)-1H-1,2,3-Triazole
- 5-(3-bromophenyl)-1H-[1,2,3]triazole
- SCHEMBL481943
- 55751-16-1
- BKJXSQXZIOTRTP-UHFFFAOYSA-N
-
- Inchi: 1S/C8H6BrN3/c9-7-3-1-2-6(4-7)8-5-10-12-11-8/h1-5H,(H,10,11,12)
- InChI Key: BKJXSQXZIOTRTP-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)C1C=NNN=1
Computed Properties
- Exact Mass: 222.97458
- Monoisotopic Mass: 222.97451g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 41.6Ų
Experimental Properties
- PSA: 41.57
4-(3-bromophenyl)-1H-1,2,3-triazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-188813-1g |
4-(3-bromophenyl)-1H-1,2,3-triazole |
35225-02-6 | 95% | 1g |
$508.0 | 2023-09-18 | |
| Enamine | EN300-188813-5g |
4-(3-bromophenyl)-1H-1,2,3-triazole |
35225-02-6 | 95% | 5g |
$2109.0 | 2023-09-18 | |
| Enamine | EN300-188813-10g |
4-(3-bromophenyl)-1H-1,2,3-triazole |
35225-02-6 | 95% | 10g |
$4117.0 | 2023-09-18 | |
| eNovation Chemicals LLC | Y1110126-500mg |
4-(3-Bromophenyl)-1H-1,2,3-triazole |
35225-02-6 | 95% | 500mg |
$285 | 2024-06-03 | |
| eNovation Chemicals LLC | Y1110126-1g |
4-(3-Bromophenyl)-1H-1,2,3-triazole |
35225-02-6 | 95% | 1g |
$395 | 2024-06-03 | |
| Enamine | EN300-188813-0.05g |
4-(3-bromophenyl)-1H-1,2,3-triazole |
35225-02-6 | 95% | 0.05g |
$119.0 | 2023-09-18 | |
| Enamine | EN300-188813-0.1g |
4-(3-bromophenyl)-1H-1,2,3-triazole |
35225-02-6 | 95% | 0.1g |
$176.0 | 2023-09-18 | |
| Enamine | EN300-188813-0.25g |
4-(3-bromophenyl)-1H-1,2,3-triazole |
35225-02-6 | 95% | 0.25g |
$252.0 | 2023-09-18 | |
| Enamine | EN300-188813-0.5g |
4-(3-bromophenyl)-1H-1,2,3-triazole |
35225-02-6 | 95% | 0.5g |
$397.0 | 2023-09-18 | |
| Enamine | EN300-188813-1.0g |
4-(3-bromophenyl)-1H-1,2,3-triazole |
35225-02-6 | 95% | 1.0g |
$508.0 | 2023-07-06 |
4-(3-bromophenyl)-1H-1,2,3-triazole Related Literature
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 4-(3-bromophenyl)-1H-1,2,3-triazole
Introduction to 4-(3-bromophenyl)-1H-1,2,3-triazole (CAS No. 35225-02-6)
4-(3-bromophenyl)-1H-1,2,3-triazole, a compound with the CAS number 35225-02-6, is a versatile organic molecule that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a 1,2,3-triazole ring system substituted with a 3-bromo phenyl group, which imparts distinct chemical and biological properties.
The synthesis of 4-(3-bromophenyl)-1H-1,2,3-triazole typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a highly efficient and widely used "click" chemistry method. This reaction is known for its high yield, mild reaction conditions, and functional group tolerance, making it an attractive route for the preparation of this compound. The versatility of the CuAAC reaction has been extensively explored in recent studies, contributing to the development of novel synthetic strategies and applications.
In the realm of medicinal chemistry, 4-(3-bromophenyl)-1H-1,2,3-triazole has shown promise as a building block for the synthesis of bioactive molecules. The 1,2,3-triazole ring is known for its ability to form stable hydrogen bonds and π-stacking interactions, which are crucial for molecular recognition and binding to biological targets. Recent research has focused on the use of this compound as a scaffold for the design of inhibitors targeting various enzymes and receptors. For instance, studies have demonstrated that derivatives of 4-(3-bromophenyl)-1H-1,2,3-triazole can exhibit potent inhibitory activity against kinases and proteases, which are key targets in cancer therapy and antiviral drug development.
Beyond its medicinal applications, 4-(3-bromophenyl)-1H-1,2,3-triazole has also found utility in materials science. The unique electronic properties of the 1,2,3-triazole ring make it an attractive component for the design of functional materials such as organic semiconductors and luminescent materials. Research in this area has shown that compounds containing this scaffold can exhibit enhanced charge transport properties and tunable photophysical characteristics. These properties are essential for applications in organic electronics and optoelectronics.
The bromine substituent on the phenyl ring of 4-(3-bromophenyl)-1H-1,2,3-triazole provides additional synthetic versatility. The bromine atom can be readily functionalized through various reactions such as Suzuki coupling or Grignard reactions, allowing for the introduction of diverse substituents. This flexibility is particularly valuable in combinatorial chemistry approaches where large libraries of compounds can be rapidly synthesized and screened for specific biological activities or material properties.
In conclusion, 4-(3-bromophenyl)-1H-1,2,3-triazole (CAS No. 35225-02-6) is a multifaceted compound with a wide range of potential applications in both medicinal chemistry and materials science. Its unique chemical structure and synthetic accessibility make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in advancing various scientific fields.
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